molecular formula C8H18O B049919 6-Methyl-2-heptanol CAS No. 4730-22-7

6-Methyl-2-heptanol

Cat. No.: B049919
CAS No.: 4730-22-7
M. Wt: 130.23 g/mol
InChI Key: FCOUHTHQYOMLJT-UHFFFAOYSA-N
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Description

6-Methyl-2-heptanol is an organic compound with the molecular formula C8H18O. It is a secondary alcohol with a branched structure, characterized by a hydroxyl group (-OH) attached to the second carbon of a heptane chain, which also has a methyl group attached to the sixth carbon. This compound is known for its use in various industrial applications and scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methyl-2-heptanol can be synthesized through several methods. One common approach involves the reduction of 6-methyl-2-heptanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 6-methyl-2-heptanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the reduction reaction .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Methyl-2-heptanol has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a pheromone in certain insect species.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as an anesthetic agent.

    Industry: this compound is used in the manufacture of fragrances, flavors, and plasticizers.

Mechanism of Action

The mechanism of action of 6-Methyl-2-heptanol involves its interaction with specific molecular targets. For instance, in biological systems, it can interact with cell membranes, altering their fluidity and permeability. This can lead to changes in cellular processes and signaling pathways. In the context of its use as an anesthetic, this compound is believed to modulate the activity of ion channels in nerve cells, leading to a decrease in neuronal excitability .

Comparison with Similar Compounds

    2-Heptanol: Similar in structure but lacks the methyl group on the sixth carbon.

    6-Methyl-2-heptanone: The ketone analog of 6-Methyl-2-heptanol.

    6-Methylheptane: The fully reduced form of this compound.

Uniqueness: this compound is unique due to its branched structure and the presence of both a hydroxyl group and a methyl group. This combination of functional groups imparts distinct chemical properties, making it valuable in various applications, particularly in organic synthesis and industrial processes .

Properties

IUPAC Name

6-methylheptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-7(2)5-4-6-8(3)9/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOUHTHQYOMLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871096
Record name 2-Methylheptan-6-ol
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URL https://comptox.epa.gov/dashboard/DTXSID60871096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4730-22-7
Record name 6-Methyl-2-heptanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4730-22-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylheptan-2-ol
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Record name 6-Methyl-2-heptanol
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Record name 2-Methylheptan-6-ol
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Record name 6-methylheptan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of identifying 6-methyl-2-heptanol in the essential oil of Coleus forskohlii L.?

A1: The identification of this compound in the essential oil of Coleus forskohlii L. [] contributes to the overall understanding of the plant's chemical composition. This is important because Coleus forskohlii is known for its medicinal properties, and identifying its constituents could lead to the discovery of new bioactive compounds. While this compound itself might not be the primary active component, its presence adds to the complex chemical profile of the essential oil, which collectively might contribute to the observed antimicrobial effects [].

Q2: Can the presence of this compound in the essential oil influence its material compatibility and stability?

A2: While the provided research does not directly investigate the influence of this compound on material compatibility and stability, it's a valid consideration. As an alcohol, this compound possesses specific chemical properties that could interact with certain materials. Further research is needed to determine its compatibility with various storage containers, solvents, or other substances relevant to its potential applications. Additionally, its stability under different conditions like temperature, light exposure, and pH should be evaluated.

Q3: Are there any analytical methods mentioned in the research that could be applied to quantify this compound?

A3: Yes, the research on Coleus forskohlii essential oil utilized GC/MS analysis to identify and quantify its constituents, including this compound []. GC/MS is a powerful analytical technique that separates and identifies different compounds within a mixture based on their volatility and mass-to-charge ratios. This method could be further developed and validated for the specific and accurate quantification of this compound in various matrices.

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